3-Hydroxy-2,2-dimethylcyclohexan-1-one
Overview
Description
3-Hydroxy-2,2-dimethylcyclohexan-1-one is a chemical compound with the molecular formula C8H14O2 It is a cyclohexanone derivative, characterized by the presence of a hydroxyl group at the third position and two methyl groups at the second position of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Hydroxy-2,2-dimethylcyclohexan-1-one involves the yeast reduction of 2,2-dimethylcyclohexane-1,3-dione. The procedure includes the following steps :
Preparation of 2,2-Dimethylcyclohexane-1,3-dione: This involves the reaction of 2-methylcyclohexane-1,3-dione with methyl iodide in the presence of Triton B (40% in methanol) under reflux conditions.
Reduction to this compound: The 2,2-dimethylcyclohexane-1,3-dione is then subjected to yeast fermentation in the presence of sucrose and ethanol. The reaction mixture is stirred at 30°C for 40–48 hours, followed by extraction and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow processes can enhance the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2-dimethylcyclohexan-1-one or 3-carboxy-2,2-dimethylcyclohexan-1-one.
Reduction: Formation of 3-hydroxy-2,2-dimethylcyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the reagent used.
Scientific Research Applications
3-Hydroxy-2,2-dimethylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclohexanone: Lacks the hydroxyl group at the third position.
3-Hydroxycyclohexanone: Lacks the methyl groups at the second position.
2,2-Dimethyl-3-hydroxybutanoic acid: A structurally similar compound with different functional groups.
Uniqueness
3-Hydroxy-2,2-dimethylcyclohexan-1-one is unique due to the combination of a hydroxyl group and two methyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
3-hydroxy-2,2-dimethylcyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)6(9)4-3-5-7(8)10/h6,9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGFJLNBFXFQGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCCC1=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542245 | |
Record name | 3-Hydroxy-2,2-dimethylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61447-86-7 | |
Record name | 3-Hydroxy-2,2-dimethylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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